molecular formula C23H34N6O7S2 B000150 Sildenafil mesylate

Sildenafil mesylate

Cat. No. B000150
M. Wt: 570.7 g/mol
InChI Key: WEWNUXJEVSROFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Sildenafil is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Rare but serious side effects include vision problems, hearing loss, and prolonged erection (priapism) that can lead to damage to the penis .

Biochemical Analysis

Biochemical Properties

Sildenafil Mesylate plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the PDE5 enzyme. The interaction involves the inhibition of the PDE5 enzyme, which leads to an increase in the levels of cGMP, a molecule that relaxes smooth muscle cells and allows for increased blood flow .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving cGMP. This impact leads to changes in gene expression and cellular metabolism, promoting the relaxation of smooth muscle cells and enhancing blood flow .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with the PDE5 enzyme. By inhibiting this enzyme, this compound prevents the breakdown of cGMP. This leads to increased levels of cGMP, promoting relaxation of smooth muscle cells and enhancing blood flow .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. It has been observed that the drug’s effect gradually decreases over a few hours, with low levels of the drug in the body after about 4 hours . It can take about 24 hours for this compound to be completely removed from the body .

Metabolic Pathways

This compound is involved in the cGMP metabolic pathway. It interacts with the PDE5 enzyme, preventing the breakdown of cGMP and leading to increased levels of this molecule .

Subcellular Localization

It is known that the drug exerts its effects at the molecular level, influencing the levels of cGMP and promoting relaxation of smooth muscle cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sildenafil Mesylate involves multiple steps, starting from the reaction of 2-ethoxybenzoyl chloride with 4-methylpiperazine to form an intermediate. This intermediate is then reacted with 1-methyl-4-nitro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-7-one under specific conditions to yield Sildenafil .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sildenafil Mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Sildenafil, such as N-oxide and amino derivatives .

properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWNUXJEVSROFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does long-term use of sildenafil mesylate lead to a diminished response in treating erectile dysfunction?

A1: Contrary to some beliefs, chronic treatment with this compound does not seem to cause therapeutic resistance. The study found that continuous administration of this compound in a rat model did not lead to a diminished response. [] In fact, the research suggests that the therapeutic effects of this compound are maintained and may even be more pronounced in cases of erectile impairment compared to normal erectile function. []

Q2: How does chronic this compound treatment affect PDE5 expression and activity in penile tissue?

A2: The research indicated that baseline PDE5 expression and activity were higher in aged rats compared to younger rats. [] Interestingly, chronic sildenafil treatment led to increased PDE5 expression in the penile tissue of young rats but not in aged rats. [] Despite this increase in expression, both chronic and acute sildenafil treatment effectively inhibited PDE5 activity in both young and aged rats, achieving clinically relevant free plasma concentrations. []

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